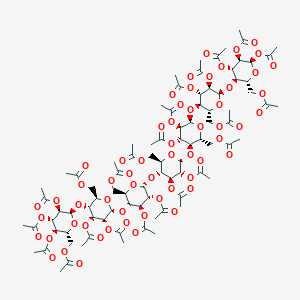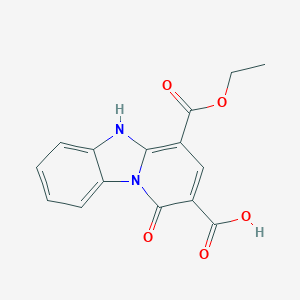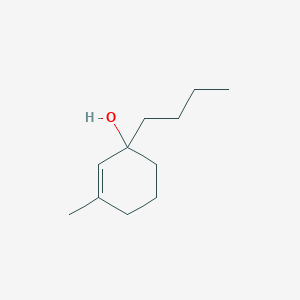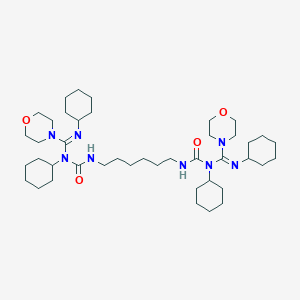
Hmb-cimu
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hmb-cimu, also known as beta-hydroxy-beta-methylbutyrate-calcium, is a dietary supplement that has gained popularity among athletes and fitness enthusiasts. Hmb-cimu is a metabolite of the amino acid leucine and is believed to enhance muscle growth, improve exercise performance, and reduce muscle damage. In
Mécanisme D'action
The exact mechanism of action of Hmb-cimu is not fully understood. It is believed that Hmb-cimu may increase protein synthesis and decrease protein breakdown, leading to an increase in muscle mass. Hmb-cimu may also reduce muscle damage by decreasing inflammation and oxidative stress.
Effets Biochimiques Et Physiologiques
Hmb-cimu has been shown to have several biochemical and physiological effects. It may increase the activity of enzymes involved in protein synthesis, such as mTOR and S6K1. Hmb-cimu may also decrease the activity of enzymes involved in protein breakdown, such as MuRF1 and MAFbx. Physiologically, Hmb-cimu may increase muscle fiber size, improve muscle strength, and reduce muscle damage caused by exercise.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Hmb-cimu in lab experiments is its ability to enhance muscle growth and improve exercise performance. This can be useful in studying the effects of exercise on muscle physiology. However, one limitation of using Hmb-cimu is its potential for variability in response between individuals. Additionally, the optimal dosage and duration of Hmb-cimu supplementation are not well-established, which may affect the results of lab experiments.
Orientations Futures
There are several future directions for research on Hmb-cimu. One area of interest is the effect of Hmb-cimu on muscle protein turnover in different populations, such as older adults and individuals with muscle wasting conditions. Another area of interest is the potential for Hmb-cimu to improve recovery from muscle damage caused by injury or surgery. Additionally, further research is needed to establish the optimal dosage and duration of Hmb-cimu supplementation for different populations and exercise protocols.
Conclusion
Hmb-cimu is a dietary supplement that has gained popularity among athletes and fitness enthusiasts. It is synthesized by condensing isobutyraldehyde with acetic acid in the presence of a catalyst and reacting the resulting product with calcium hydroxide. Hmb-cimu has been extensively studied in both animals and humans and has been shown to increase muscle mass, improve muscle strength, and reduce muscle damage caused by exercise. The exact mechanism of action of Hmb-cimu is not fully understood, but it may increase protein synthesis and decrease protein breakdown. Hmb-cimu has several advantages and limitations for lab experiments, and there are several future directions for research on this supplement.
Méthodes De Synthèse
Hmb-cimu is synthesized by condensing isobutyraldehyde with acetic acid in the presence of a catalyst. The resulting product is then reacted with calcium hydroxide to form Hmb-cimu. The purity of the final product can be improved by recrystallization.
Applications De Recherche Scientifique
Hmb-cimu has been extensively studied in both animals and humans. In animal studies, Hmb-cimu has been shown to increase muscle mass, improve muscle strength, and reduce muscle damage caused by exercise. In human studies, Hmb-cimu has been shown to improve muscle strength, increase lean body mass, and reduce muscle damage caused by exercise.
Propriétés
Numéro CAS |
117688-40-1 |
|---|---|
Nom du produit |
Hmb-cimu |
Formule moléculaire |
C42H74N8O4 |
Poids moléculaire |
755.1 g/mol |
Nom IUPAC |
1-cyclohexyl-3-[6-[[cyclohexyl-(N-cyclohexyl-C-morpholin-4-ylcarbonimidoyl)carbamoyl]amino]hexyl]-1-(N-cyclohexyl-C-morpholin-4-ylcarbonimidoyl)urea |
InChI |
InChI=1S/C42H74N8O4/c51-41(49(37-21-11-5-12-22-37)39(47-27-31-53-32-28-47)45-35-17-7-3-8-18-35)43-25-15-1-2-16-26-44-42(52)50(38-23-13-6-14-24-38)40(48-29-33-54-34-30-48)46-36-19-9-4-10-20-36/h35-38H,1-34H2,(H,43,51)(H,44,52) |
Clé InChI |
CYDLLOLGZXMLLN-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N=C(N2CCOCC2)N(C3CCCCC3)C(=O)NCCCCCCNC(=O)N(C4CCCCC4)C(=NC5CCCCC5)N6CCOCC6 |
SMILES canonique |
C1CCC(CC1)N=C(N2CCOCC2)N(C3CCCCC3)C(=O)NCCCCCCNC(=O)N(C4CCCCC4)C(=NC5CCCCC5)N6CCOCC6 |
Synonymes |
1,1'-hexamethylenebis(3-cyclohexyl-3-((cyclohexylimino)(4-morpholinyl)methyl)urea) HMB-CIMU |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




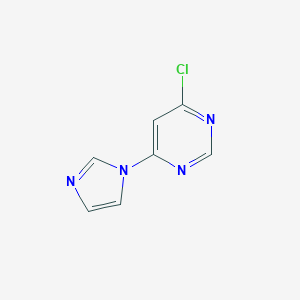
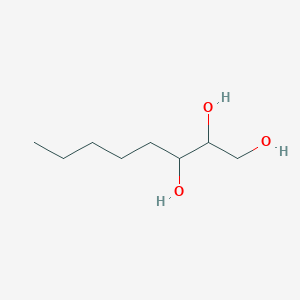
![(2S)-2-[[4-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B38427.png)
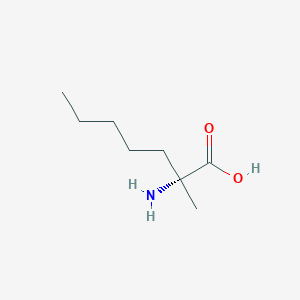
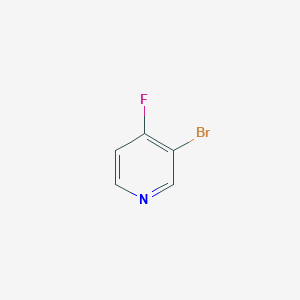
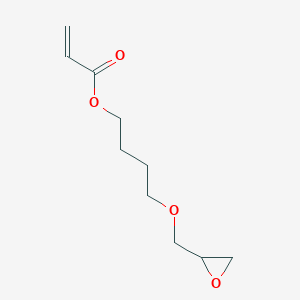
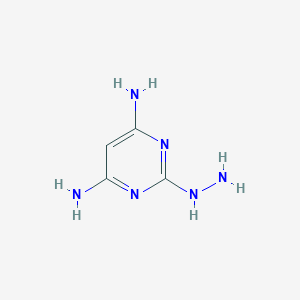
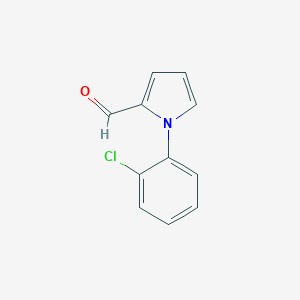
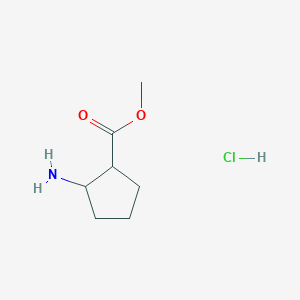
![1-[(4-Methoxyphenyl)sulfonyl]piperazine](/img/structure/B38441.png)
